molecular formula C13H12N4OS B1598673 PTH-histidine CAS No. 5835-68-7

PTH-histidine

Cat. No. B1598673
CAS RN: 5835-68-7
M. Wt: 272.33 g/mol
InChI Key: BANMZNRKVSFJBK-UHFFFAOYSA-N
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Description

PTH-histidine is a variant of the parathyroid hormone (PTH), which is an important regulator of calcium and phosphate homeostasis and bone remodeling . It is metabolized into PTH fragments, which are measured to a different extent by PTH assays of different generations because of differences in fragments recognized and lack of assay standardization .


Synthesis Analysis

Parathyroid hormone (PTH) is a single-chain polypeptide composed of 84 amino acids . It is produced as a fusion protein undergoing post-translational processing involving the cleavage of the OmpA leader sequence, leaving the mature protein as a single-chain 84 amino-acids polypeptide (9.4 kDa) .


Molecular Structure Analysis

The molecular formula of PTH-histidine is C13H12N4OS, with a molecular weight of 272.33 .


Chemical Reactions Analysis

Recent studies have investigated the mechanism of oxidation of Met, Trp, and His residues in PTH . It was found that H2O2 and t-butyl hydroperoxide (t-BHP) primarily oxidized the two Met residues, while 2,20-azobis(2-amidinopropane) dihydrochloride (AAPH), and H2O2+Fe(II) oxidized Met and Trp residues .

Scientific Research Applications

Catalytic Mechanism in Enzymes

The enzyme peptidyl-tRNA hydrolase (Pth), essential in recycling tRNA from peptidyl-tRNA in E. coli, heavily relies on histidine at position 20 for its catalytic mechanism. Histidine plays a crucial role in the hydrolysis of peptidyl-tRNA by Pth, as demonstrated through mutagenesis and kinetic measurements (Goodall, Chen, & Page, 2004).

Role in Bone Disorders

A mutation in the parathyroid hormone-parathyroid hormone-related peptide (PTH-PTHrP) receptor, involving a change in a histidine residue, was identified in patients with Jansen-type metaphyseal chondrodysplasia. This mutation leads to constitutive receptor activation, explaining hypercalcemia and hypophosphatemia in this condition (Schipani, Kruse, & Jüppner, 1995).

Enhancing Agonist Activity

Histidine substitution in PTH(1-14) analogues, specifically at position 10, results in enhanced agonist activity in the presence of divalent zinc salts. This is significant in understanding the metal-mediated modulation of PTH action (Carter & Gardella, 2001).

Craniofacial Skeleton Applications

PTH, particularly its intermittent administration, has shown promise in craniofacial bone regeneration and healing in pre-clinical studies. This application in the craniofacial region is supported by years of investigation in murine models (Chan & McCauley, 2013).

Interaction with Bone Matrix Mineral Composition

PTH treatment does not compromise the bone matrix mineral composition or its maturation, as demonstrated by studies involving high-resolution synchrotron-based Fourier Transform Infrared Microspectroscopy. This is vital for understanding the role of PTH in bone health and disease (Vrahnas et al., 2016).

Safety And Hazards

The safety data sheet for PTH-histidine suggests that it may pose certain hazards, but specific details are not provided .

Future Directions

Clinical guidelines concerning primary and secondary hyperparathyroidism and perioperative use of PTH were screened for recommendations on PTH measurement . Increased awareness among clinicians regarding the complexity of PTH measurements is warranted because it can affect clinical decisions .

properties

IUPAC Name

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANMZNRKVSFJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392939
Record name PTH-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

PTH-histidine

CAS RN

5835-68-7
Record name PTH-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299
Citations
GA Grant, MW Crankshaw - Protein Sequencing Protocols, 2003 - Springer
… With the exception of the elution position of PTH-histidine, PTH-arginine, and PTH-pyridylethyl cysteine, the standard chromatograms using either system are similar. Only the 477 and …
Number of citations: 9 link.springer.com
GA Grant, MW Crankshaw - Protein Sequencing Protocols, 1997 - Springer
… With the exception of the elution position of PTH-histidine, PTH-arginine, and PTH-… -amino acids such as PTH-arginine, PTH-histidine, and PTH-pyridylethyl cysteine are well separated …
Number of citations: 5 link.springer.com
TW Schwartz - Journal of Chromatography A, 1984 - Elsevier
… blue fluorescence was seen at the expected position for PTH-histidine. In fact, the fluorescence was … Only small amounts of PTHhistidine are extracted into the organic solvent and its …
Number of citations: 4 www.sciencedirect.com
CJ March, TP Hopp - Proteins: Structure and Function, 2012 - books.google.com
… As the pH of the buffer is raised (ie, the more DIEA added), PTH-histidine and PTH-arginine will elute closer to the front of the chromatogram. If the pH becomes too high, PTH-His and …
Number of citations: 0 books.google.com
WA Schroeder - Methods in enzymology, 1967 - Elsevier
… Thus, solvent C must be used to distinguish PTH-histidine from PTH-arginine and PTH-methionine sulfone from PTH-glutamic acid. Likewise, the special developer must be used for …
Number of citations: 65 www.sciencedirect.com
S Bose, HB Brewer Jr - Analytical Biochemistry, 1976 - Elsevier
… of PTH histidine and PTH arginine has proven unsatisfactory for routine analysis. In the present report we have employed a new solvent system to separate and identify PTH histidine …
Number of citations: 11 www.sciencedirect.com
HD Niall, RT Sauer, JW Jacobs… - Proceedings of the …, 1974 - National Acad Sciences
… PTH-histidine was identified by the Pauly reaction (22) and PTH-arginine by the phenanthrenequinone reaction (23). Quantitative yields of the PTH-aminoacid derivatives at each …
Number of citations: 164 www.pnas.org
XS Tang, BA Diner, BS Larsen… - Proceedings of the …, 1994 - National Acad Sciences
… of PTH histidine … for PTH histidine only, and none for the PTC derivative. In a control experiment, standard histidine was treated according to the same procedure, and only PTH histidine …
Number of citations: 157 www.pnas.org
EW Matthews, PGH Byfield, I MacIntyre - Journal of Chromatography A, 1975 - Elsevier
… with ethyl acetate whilst PTH-arginine and PTH-histidine are retained in the aqueous phase and must … Whilst the method described in the present paper cannot deal with PTH-histidine …
Number of citations: 30 www.sciencedirect.com
RL Chien, DS Burgi - Journal of chromatography A, 1991 - Elsevier
… are the two positive ions, PTH-arginine and PTH-histidine, … to PTH-histidine ions. Table II lists the ratio of peak heights normalized to gravity injection of PTH-arginine to PTH-histidine …
Number of citations: 597 www.sciencedirect.com

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